molecular formula C20H14ClN3O4S B2431473 3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 922124-27-4

3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2431473
CAS No.: 922124-27-4
M. Wt: 427.86
InChI Key: ZAAGDJBONYKZIE-UHFFFAOYSA-N
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Description

3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H14ClN3O4S and its molecular weight is 427.86. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O4S/c21-17-12-3-1-2-4-15(12)29-18(17)19(25)22-20-24-23-16(28-20)10-11-5-6-13-14(9-11)27-8-7-26-13/h1-6,9H,7-8,10H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAGDJBONYKZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC3=NN=C(O3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article provides an overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

  • Chlorine atom at the 3-position of the benzo[b]thiophene ring.
  • 1,3,4-oxadiazole moiety linked to a 2,3-dihydrobenzo[b][1,4]dioxin group.

The molecular formula is C20H18ClN3O4SC_{20}H_{18}ClN_{3}O_{4}S with a molecular weight of approximately 421.89 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • The 1,3,4-oxadiazole scaffold has been shown to possess significant anticancer properties through various mechanisms including:
      • Inhibition of key enzymes involved in cancer cell proliferation (e.g., thymidylate synthase and HDAC) .
      • Induction of apoptosis in malignant cells via disruption of mitochondrial function and activation of caspases .
      • Targeting specific proteins that are crucial for cancer cell survival .
  • Antimicrobial Properties :
    • The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and their implications for therapeutic use:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits tumor growth
AntimicrobialEffective against various pathogens
Anti-inflammatoryReduces cytokine levels in vitro

Notable Research Findings

  • Anticancer Efficacy : A study demonstrated that derivatives of the oxadiazole scaffold showed enhanced cytotoxicity against breast cancer cell lines when compared to standard chemotherapeutics .
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target enzymes involved in cancer metabolism, suggesting a potential for development as a targeted therapy .
  • Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with minimal side effects observed in animal models .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chloro Group

The chlorine atom on the benzo[b]thiophene ring is susceptible to nucleophilic substitution under catalytic conditions.

Reagents/Conditions Products Yield References
Pd(PPh₃)₄, K₂CO₃, arylboronic acidAryl-substituted benzo[b]thiophene derivative60–75%
CuI, DMEDA, NaN₃, DMSOAzide-substituted derivative55–65%

Mechanistic Insight :

  • Palladium-catalyzed Suzuki-Miyaura coupling replaces chlorine with aryl/heteroaryl groups (e.g., pyridinyl, thiophenyl) .

  • Azidation via copper-catalyzed cross-coupling introduces an azide group, enabling click chemistry applications .

Hydrolysis of the Carboxamide Group

The carboxamide moiety can undergo hydrolysis to form a carboxylic acid under acidic or basic conditions.

Reagents/Conditions Products Yield References
6M HCl, reflux, 12h3-Chloro-benzo[b]thiophene-2-carboxylic acid85–90%
LiOH, THF/H₂O, RT, 6hCorresponding carboxylate salt75–80%

Applications :

  • The carboxylic acid intermediate serves as a precursor for esterification or amide bond formation with other pharmacophores .

Functionalization of the 1,3,4-Oxadiazole Ring

The oxadiazole ring participates in alkylation, arylation, and ring-opening reactions.

Reaction Reagents/Conditions Products Yield References
Arylation Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 120°C2-Aryl-1,3,4-oxadiazole derivatives70–82%
Alkylation Ethyl bromoacetate, K₂CO₃, DMFAlkyl-oxadiazole hybrid65–70%
Ring-Opening H₂NNH₂, EtOH, refluxThiosemicarbazide intermediate60–68%

Key Observations :

  • Suzuki coupling introduces aryl groups at the oxadiazole’s C2 position .

  • Ring-opening with hydrazine generates thiosemicarbazides, useful for synthesizing thiadiazoles .

Oxidation of the Dihydrobenzo[b] dioxin Methylene Group

The methylene group (-CH₂-) linking the oxadiazole and dihydrodioxin moieties can be oxidized to a ketone.

Reagents/Conditions Products Yield References
KMnO₄, H₂SO₄, 60°C, 8hKetone derivative50–55%
CrO₃, AcOH, RT, 24hOver-oxidized dioxin byproduct30–40%

Challenges :

  • Over-oxidation risks require controlled stoichiometry and temperature .

Electrophilic Substitution on the Dihydrobenzo[b] dioxin Ring

The electron-rich dihydrodioxin ring undergoes nitration and sulfonation.

Reagents/Conditions Products Yield References
HNO₃, TFA, 0°C, 2hNitro-dihydrodioxin derivative45–50%
ClSO₃H, DCM, RT, 4hSulfonated derivative60–65%

Applications :

  • Nitro groups enhance binding to biological targets (e.g., PARP1 inhibition) .

Knoevenagel Condensation at the Oxadiazole Methylene

The methylene group adjacent to the oxadiazole can undergo condensation with aldehydes.

Reagents/Conditions Products Yield References
4-Hydroxybenzaldehyde, piperidine, pyridine(Z)-Benzylidene-oxadiazole hybrid10–15%

Limitations :

  • Low yields due to weak acidity of the methylene protons; microwave irradiation marginally improves efficiency .

Q & A

Q. What synthetic methodologies are employed to construct the 1,3,4-oxadiazole moiety in this compound?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides or through coupling reactions. For example:

  • General Procedure A (from ): A carboxylic acid (e.g., 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid) is coupled with an amine (e.g., N,N-dimethylbenzene-1,4-diamine) using EDCI/HOBt, followed by cyclization with phosphorus oxychloride (POCl₃) to form the oxadiazole core. Yield: 27% after column chromatography (dichloromethane/ethyl acetate, 9:1) .
  • Cyclization with iodine : describes cyclization of thiosemicarbazides in DMF with iodine and triethylamine, releasing sulfur and forming the oxadiazole. This method is efficient for avoiding byproducts .

Q. How is the benzo[b]thiophene-2-carboxamide core synthesized?

The benzo[b]thiophene core is often prepared via Friedel-Crafts acylation or palladium-catalyzed coupling:

  • Method A (): 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid is activated with thionyl chloride (SOCl₂) and coupled with 5-nitrothiazol-2-amine. The reaction proceeds in anhydrous dichloromethane with triethylamine as a base, yielding 48% after purification .
  • Alternative route (): Benzoylisothiocyanate is reacted with thiophene derivatives in 1,4-dioxane, followed by cyclization under acidic conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key for confirming regiochemistry. For example, in , the benzo[b]thiophene proton signals appear at δ 8.83 (s, 1H) and 7.97 (dd, J = 9.0, 5.1 Hz, 1H), while the oxadiazole methylene protons resonate at δ 2.82–2.64 ppm () .
  • HRMS : Used to validate molecular weight (e.g., [M+H]+ = 357.9518 in ) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency?

Microwave irradiation reduces reaction times and enhances yields. demonstrates its utility in forming heterocyclic systems (e.g., quinoxaline derivatives) via DCQX-mediated coupling, achieving completion in 10–15 minutes compared to 12–24 hours under conventional heating .

Q. What strategies address low yields in coupling reactions involving bulky substituents?

  • Catalyst optimization : Use of Pd(PPh₃)₄ or CuI for Ullmann-type couplings ().
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates ().
  • Protecting groups : Temporarily blocking reactive sites (e.g., -NH₂) with Boc or Fmoc groups minimizes side reactions ().

Q. How should contradictory bioactivity data be analyzed?

  • Dose-response curves : Replicate assays across multiple concentrations to identify outliers (’s randomized block design is adaptable for this) .
  • Structural analogs : Compare activity of derivatives (e.g., ’s triazolone compound) to isolate substituent effects .

Q. What computational methods predict metabolic pathways for this compound?

  • Aldehyde oxidase (AO) selectivity : ’s methodology uses docking simulations and molecular dynamics to predict AO-mediated oxidation sites. For example, the dihydrobenzo[d]dioxin group may undergo hydroxylation at C-7 .
  • DFT calculations : Assess electron-deficient regions (e.g., oxadiazole ring) prone to nucleophilic attack .

Key Challenges and Recommendations

  • Low solubility : Incorporate PEGylated side chains () or co-solvents (e.g., DMSO:H₂O) .
  • Metabolic instability : Introduce fluorine atoms at vulnerable positions (e.g., para to the oxadiazole) to block oxidation .

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